Difluorochlorate(1-)

Description

Properties

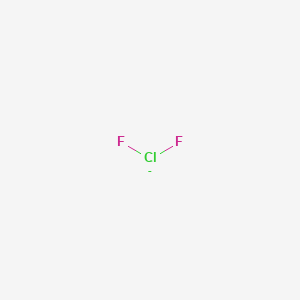

Molecular Formula |

ClF2- |

|---|---|

Molecular Weight |

73.45 g/mol |

InChI |

InChI=1S/ClF2/c2-1-3/q-1 |

InChI Key |

WONOLTWTXSUXQB-UHFFFAOYSA-N |

Canonical SMILES |

F[Cl-]F |

Origin of Product |

United States |

Theoretical Frameworks for Elucidating the Nature of Difluorochlorate 1

Quantum Mechanical Approaches to Anionic Interhalogen Species

Quantum mechanics provides the fundamental principles for describing the behavior of electrons in atoms and molecules. Applied to anionic interhalogens, quantum mechanical methods allow for the calculation of molecular properties from first principles, without relying solely on experimental data. ebsco.com

Density Functional Theory (DFT) Applications in ClF₂⁻ Research

Density Functional Theory (DFT) is another powerful quantum mechanical approach widely used in computational chemistry due to its balance of computational cost and accuracy. DFT methods focus on the electron density of a system rather than the complex many-electron wavefunction. nih.govmdpi.com Various DFT functionals have been applied in the study of chlorine fluorides and other interhalogens to investigate their thermochemical properties, structures, and reaction mechanisms. researchgate.netresearchgate.net DFT calculations have been used to study the modification of surfaces by fluorine-containing molecules, which can involve species like ClF₂⁻ as intermediates or products. researchgate.net The accuracy of DFT results depends significantly on the choice of the functional. nih.gov DFT studies have contributed to understanding the energetics and structural parameters of ClF₂⁻. uga.edu

Molecular Orbital Theory and its Application to ClF₂⁻ Bonding

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals that are delocalized over the entire molecule. For ClF₂⁻, MO theory helps to explain the bonding by considering the linear combination of atomic orbitals of chlorine and fluorine atoms to form bonding, antibonding, and non-bonding molecular orbitals. guidechem.com The distribution of electrons in these molecular orbitals dictates the stability and geometry of the anion. In ClF₂⁻, the central chlorine atom forms sigma bonds with the two fluorine atoms, and the presence of lone pairs on chlorine influences the molecular geometry and electron distribution. guidechem.com MO theory, alongside Valence Bond theory, provides a framework for understanding chemical bonding and electron distribution in molecules. ebsco.com Qualitative MO descriptions have also been used to describe bonding in main group hypervalent molecules, including concepts like 3-center-4-electron (3c-4e) bonding. acs.org

Valence Bond Theory and Recoupled Pair Bonding in Hypervalent Systems

Valence Bond (VB) theory describes bonding in terms of overlapping atomic orbitals and the formation of localized bonds and lone pairs. For hypervalent species like ClF₂⁻, which appear to violate the traditional octet rule, VB theory, particularly with the inclusion of resonance structures or expanded valence shells, can be used. A more advanced concept, recoupled pair bonding, has been introduced to explain the bonding in hypervalent molecules formed by late p-block elements, including chlorine fluorides. researchgate.netacs.orgnih.govresearchgate.net This theory suggests that hypervalency arises when it is energetically favorable to "recouple" a pair of electrons in a lone pair orbital, allowing them to form additional bonds with ligands. researchgate.netnih.govresearchgate.net Studies using high-level ab initio calculations have characterized the structures and energetics of chlorine fluoride (B91410) species and explained variations in bond dissociation energies and ionization energies using the recoupled pair bonding model. researchgate.netnih.gov

VSEPR Theory and its Refinements for ClF₂⁻ Geometry Prediction

Valence Shell Electron Pair Repulsion (VSEPR) theory is a simple yet effective model for predicting molecular geometry based on the repulsion between electron groups (bonding pairs and lone pairs) around a central atom. For ClF₂⁻, the central chlorine atom has two bonding pairs with fluorine atoms and three lone pairs. According to VSEPR theory, these five electron groups are arranged in a trigonal bipyramidal electron group geometry. askfilo.comvedantu.comdoubtnut.com The lone pairs occupy the equatorial positions to minimize repulsion, resulting in a linear molecular geometry for ClF₂⁻ with a predicted F-Cl-F bond angle of 180 degrees. guidechem.comaskfilo.comvedantu.comdoubtnut.cominfinitylearn.com VSEPR theory predictions generally agree with experimental values and more sophisticated ab initio calculations for the geometry of ClF₂⁻. researchgate.net The concept of electron groups in VSEPR theory correlates with regions of electron charge concentration and depletion determined by the Laplacian of the electron density from quantum mechanical calculations. acs.org

Based on VSEPR theory, the arrangement of electron groups around the central chlorine atom in ClF₂⁻ is trigonal bipyramidal.

| Electron Groups (Bonding Pairs + Lone Pairs) | Arrangement of Electron Groups | Molecular Geometry (for 2 bonding pairs, 3 lone pairs) | Predicted F-Cl-F Bond Angle |

|---|---|---|---|

| 5 (2 + 3) | Trigonal Bipyramidal | Linear | 180° |

Advanced Computational Studies of Difluorochlorate 1

Electronic Structure Characterization

Computational methods provide detailed insights into the distribution of electrons within the ClF2- anion, which is crucial for understanding its stability and reactivity. These studies often involve analyzing molecular orbitals, charge distribution, and electrostatic potentials.

Charge Distribution and Electrostatic Potentials

Computational studies allow for the calculation and visualization of charge distribution within a molecule. This reveals how electron density is distributed among the atoms and provides insights into the polarity of different regions. Electrostatic potential maps are a valuable tool derived from computational studies that visually represent the charge distribution and the resulting electrostatic potential around a molecule libretexts.org. These maps indicate regions of positive and negative electrostatic potential, which can help predict how the molecule might interact with other charged species libretexts.org. A high electrostatic potential typically indicates a region with a relative absence of electrons (more positive), while a low electrostatic potential suggests an abundance of electrons (more negative) libretexts.org. Calculating electric potential from charge distributions involves treating the distribution as a sum of infinitesimal charges and integrating over the entire distribution physicsbootcamp.orglibretexts.orgsaskoer.ca. While specific quantitative data for the charge distribution and electrostatic potential of ClF2- were not extensively detailed in the provided snippets, computational methods like those based on density functional theory (DFT) and ab initio calculations are commonly used to obtain such information for molecular systems researchgate.netresearchgate.netresearchgate.net.

Spin Density Distributions for Radical Intermediates

Spin density is a concept relevant to species with unpaired electrons, such as radicals iupac.org. It describes the distribution of this unpaired electron density over the atoms in the molecule iupac.org. While the focus of this article is the ClF2- anion, which is a closed-shell species (all electrons paired), the outline includes a section on radical intermediates. The ClF2 radical is a related species that could potentially be involved in reactions involving ClF2-. Computational methods, particularly DFT, are frequently used to calculate spin density distributions in radicals psu.eduresearchgate.net. These calculations can help determine where the unpaired electron is most likely to be found, which is important for understanding the radical's reactivity. One study mentions the dissociation of ClFn- anions to form F and ClFn-1 radicals, and notes that the electronic structure of the ClF2- anion at equilibrium geometry is consistent with the addition of a fluorine atom to the ClF- anion researchgate.net. This suggests a relationship between the anion and potential radical species.

Theoretical Investigations of Bonding Nature

The bonding in hypervalent species like ClF2- has been a subject of theoretical investigation, leading to the application and development of various bonding models.

Multi-center Bonding Models (e.g., 3c-4e bonds)

The bonding in ClF2- is often described using the three-center four-electron (3c-4e) bond model, also known as the Pimentel-Rundle model mdpi.comresearchgate.netwikipedia.org. This model is particularly useful for explaining the bonding in electron-rich hypervalent molecules where the central atom appears to have more than eight valence electrons wikipedia.org. In the context of ClF2-, this model posits that the two collinear Cl-F bonds share four electrons across three atoms (F-Cl-F) mdpi.comresearchgate.net. This is distinct from the more common two-center two-electron (2c-2e) covalent bond upv.es. The 3c-4e bond can be described using molecular orbitals, where a linear combination of atomic orbitals from the three atoms forms one bonding, one non-bonding, and one antibonding MO, with the four electrons occupying the two lower-energy orbitals wikipedia.org. However, it is worth noting that the interpretation of 3c-4e bonding can be influenced by the level of theory and basis set used in computational studies; higher-level calculations may sometimes describe the bonding as two highly polarized 2c-2e bonds researchgate.netresearchgate.net.

Hybridization Schemes of the Central Chlorine Atom

The hybridization of the central chlorine atom in ClF2- is a concept used to rationalize its observed linear geometry. Based on VSEPR theory, the ClF2- anion has a total of five electron groups around the central chlorine atom: two bonding pairs and three lone pairs vaia.com. This arrangement corresponds to a trigonal bipyramidal electron geometry vaia.cominfinitylearn.comdatapdf.com. To accommodate these five electron groups, the central chlorine atom is often described as undergoing hybridization. Several sources indicate that the chlorine atom in ClF2- is sp3 hybridized infinitylearn.comtestbook.com. In this sp3 hybridization scheme, the chlorine atom's 3s and three 3p orbitals combine to form four sp3 hybrid orbitals. Two of these hybrid orbitals form sigma bonds with the fluorine atoms, while the remaining two sp3 hybrid orbitals are occupied by two lone pairs. The third lone pair occupies a pure p orbital. This leads to a trigonal bipyramidal arrangement of electron groups. However, another description suggests sp3d hybridization, where one 3s, three 3p, and one 3d orbital combine to form five sp3d hybrid orbitals datapdf.comresearchgate.net. In this model, the two fluorine atoms occupy axial positions, and the three lone pairs occupy equatorial positions in a trigonal bipyramidal arrangement, resulting in a linear molecular geometry datapdf.comresearchgate.net. The linear molecular geometry arises from the repulsion between the electron groups, which minimizes when the lone pairs are in the equatorial positions, forcing the bonding pairs into the axial positions with a 180° bond angle guidechem.comvaia.com.

Here is a summary of the reported hybridization and geometry:

| Electron Groups (Bonding + Lone Pairs) | Electron Geometry | Molecular Geometry | Hybridization (Reported) | Source(s) |

| 5 (2 + 3) | Trigonal Bipyramidal | Linear | sp3 | infinitylearn.comtestbook.com |

| 5 (2 + 3) | Trigonal Bipyramidal | Linear | sp3d | datapdf.comresearchgate.net |

| 5 (2 + 3) | Trigonal Bipyramidal | Linear | Not specified (VSEPR) | vaia.com |

Vibrational Analysis and Spectroscopic Signatures (Theoretical)

Theoretical calculations are instrumental in predicting the vibrational behavior of ClF₂⁻, offering insights into its spectroscopic signatures even in the absence of complete experimental data or to aid in the interpretation of observed spectra.

Predicted Vibrational Frequencies and Intensities

Computational methods can predict the fundamental vibrational frequencies and their corresponding infrared (IR) and Raman intensities for the ClF₂⁻ anion. For a linear, centrosymmetric triatomic species like ClF₂⁻ (D∞h point group), there are three fundamental vibrational modes: a symmetric stretch (Raman active), an asymmetric stretch (IR active), and a bending mode (IR active). Theoretical calculations predict these frequencies, which can then be compared with experimental IR and Raman spectra of ClF₂⁻ salts to confirm the anion's structure and validate the computational models. For instance, an infrared band observed around 635 cm⁻¹ has been assigned to the asymmetric stretching vibration of the ClF₂⁻ anion. datapdf.com

Anharmonicity Effects on Vibrational Modes

While harmonic oscillator models provide a fundamental understanding of molecular vibrations, anharmonicity effects can influence the precise values of vibrational frequencies and intensities, particularly for overtones and combination bands. Computational approaches, such as Vibrational Self-Consistent Field (VSCF) and vibrational perturbation theory (VPT2), can account for these anharmonic effects by considering higher-order terms in the potential energy surface expansion. tum.detu-braunschweig.deuni-mainz.de Although anharmonic corrections can be computationally demanding, especially for larger systems, they are necessary for high-precision results and quantitative interpretation of experimental spectra. tu-braunschweig.descispace.comresearchgate.net Studies on other molecules indicate that anharmonicity can have a measurable effect on zero-point energy (ZPE) and vibrational entropy, although the magnitude can vary. scispace.comresearchgate.net

Force Constant Derivations and their Interpretations

Theoretical calculations allow for the derivation of force constants, which provide a quantitative measure of the stiffness of the chemical bonds and the resistance to bending. For a linear triatomic molecule like ClF₂⁻, key force constants include the stretching force constant (related to the strength of the Cl-F bonds) and the bending force constant. The valence force and coupling constants for ClF₂⁻ have been calculated based on a linear, centrosymmetric structure. researchgate.net The value of the stretching force constant can be interpreted in the context of the bonding description, with lower values potentially indicating a greater degree of ionic character compared to purely covalent bonds. dtic.mil Computational methods can derive these force constants by calculating the second derivatives of the energy with respect to nuclear displacements (for harmonic force constants) and higher-order derivatives for anharmonic force fields. uni-mainz.degoogle.comresearchgate.netreading.ac.uk

Energetic Stability and Thermochemical Predictions

Computational chemistry plays a vital role in predicting the energetic stability of ClF₂⁻ and its salts, providing crucial thermochemical data like heats of formation.

Heats of Formation (ΔH_f°) Calculations for ClF₂⁻ Salts

The heat of formation (ΔH_f°) of chemical species is a fundamental thermodynamic property. For ionic compounds like ClF₂⁻ salts (e.g., alkali metal difluorochlorates), computational methods can contribute to determining the lattice energy and the gas-phase heat of formation of the ions, which can then be combined using a Born-Haber cycle to estimate the solid-phase heat of formation of the salt. uc.edu Computational studies employing high-level ab initio methods have been used to calculate the thermochemical data for chlorine fluorides and their anions, including heats of formation. researchgate.net The Active Thermochemical Tables (ATcT) provide selected enthalpy of formation values for species like the gaseous difluorochlorate anion, derived from a network of thermochemical data including computational results. anl.gov While experimental data for the heats of formation of ClF₂⁻ salts are limited, computational predictions can offer valuable estimates and aid in understanding their relative stabilities. researchgate.netdatapdf.com

Electron Affinities and Ionization Energies of Related Neutrals

Computational studies provide valuable data on the electron affinities (EA) and ionization energies (IE) of neutral species related to Difluorochlorate(1-), particularly chlorine monofluoride (ClF) and the chlorine difluoride radical (ClF2). Electron affinity is defined as the energy change when an electron is added to a neutral atom or molecule to form a negative ion, with more negative values indicating a greater attraction for an electron. gsu.edugrandinetti.org Ionization energy is the energy required to remove an electron from a neutral atom or molecule. gsu.edu

Theoretical calculations have determined the adiabatic electron affinity of ClF to be approximately 2.25 eV. researchgate.net For the ClFn series of neutral molecules, theoretical studies have reported adiabatic electron affinities ranging from 2.25 eV for ClF to 5.47 eV for ClF3, and 4.78 eV for ClF2. researchgate.net These values are crucial for understanding the relative stabilities of the neutral species and their corresponding anions.

| Species | Adiabatic Electron Affinity (eV) |

|---|---|

| ClF | 2.25 ± 0.01 researchgate.net |

| ClF2 | 4.78 researchgate.net |

| ClF3 | 3.29 researchgate.net |

| ClF4 | 5.47 researchgate.net |

| ClF5 | 3.80 researchgate.net |

| ClF6 | 5.43 researchgate.net |

Note: Electron affinity values are typically reported as the energy released upon electron attachment, hence a positive value for EA indicates a stable anion formation relative to the neutral and a free electron.

Dissociation Pathways and Energy Barriers

Computational studies have explored the potential dissociation pathways of Difluorochlorate(1-) and related chlorine fluoride (B91410) anions. Unlike their cationic counterparts, ClFn⁻ anions can undergo competing dissociation channels. researchgate.net Specifically, ClF2⁻ has been shown to dissociate into F⁻ and ClF. researchgate.net This is in contrast to other members of the ClFn⁻ family (n > 2), which tend to dissociate into a neutral fluorine atom and a smaller anion (ClFn-1⁻). researchgate.net

Synthetic Methodologies and Stabilization Strategies for Difluorochlorate 1 Salts

Historical and Modern Synthetic Routes to ClF₂⁻ Anion Salts

The preparation of salts containing the difluorochlorate(1-) anion involves the reaction of fluoride (B91410) ion donors with chlorine-containing compounds, often under specific temperature conditions to ensure the stability of the product.

The reaction between nitrosyl fluoride (NOF) and chlorine monofluoride (ClF) represents a potential route for the formation of nitrosyl difluorochlorate(1-), [NO]⁺[ClF₂]⁻. In this proposed synthesis, nitrosyl fluoride acts as a fluoride ion acceptor from a suitable donor or participates in a complex reaction pathway. While this method has been explored for the synthesis of related complex fluoro cations, specific, high-yield synthetic protocols for the isolation of pure difluorochlorate(1-) salts via this route are not extensively detailed in readily available literature. Preliminary investigations into reactions involving NOF and chlorine pentafluoride with cesium fluoride have been conducted, suggesting the complexity of reaction pathways in these systems. dtic.mil

A general and effective method for producing polyhalogenate anions involves the reaction of alkali metal fluorides, which act as fluoride ion donors, with Lewis acidic interhalogen compounds. For instance, chlorine trifluoride (ClF₃) reacts with alkali metal fluorides like cesium fluoride to produce salts of polyfluorochlorate anions. datapdf.comwikipedia.org

A notable modern synthetic achievement is the preparation of cesium difluorochlorate (CsClF₂) through the reaction of xenon difluoride (XeF₂) with anhydrous cesium chloride (CsCl). This method produces CsClF₂ with a yield of 80-85%. The reaction demonstrates an alternative pathway where a non-interhalogen fluoride donor can be used to generate the ClF₂⁻ anion from a chloride salt precursor.

Reaction for the Synthesis of Cesium Difluorochlorate

| Reactant 1 | Reactant 2 | Product | Yield |

|---|

The synthesis of many reactive fluorine compounds, including salts with tetraalkylammonium cations, often necessitates the use of low-temperature or cryogenic techniques to control reactivity and stabilize the resulting products. davidpublisher.com Reactions are often conducted at temperatures between 0-10 °C or lower. davidpublisher.com These low temperatures are crucial for preventing the decomposition of thermally sensitive reactants and products, as well as for minimizing side reactions. For the difluorochlorate(1-) anion, which can be thermally labile, cryogenic conditions can facilitate its formation and isolation, particularly when paired with large organic cations like tetraalkylammonium.

Counter-Ion Effects on ClF₂⁻ Salt Stability and Isolation

Large alkali metal cations such as cesium (Cs⁺) and rubidium (Rb⁺), as well as large organic cations like tetraalkylammonium ([NR₄]⁺), are particularly effective at stabilizing the ClF₂⁻ anion. reddit.com Their large ionic radii provide a better size match for the bulky ClF₂⁻ anion, leading to a more stable crystal lattice.

The following table illustrates the general relationship between ionic radii and lattice energy for alkali metal halides, where a decrease in lattice energy is observed as the cation size increases for a given anion.

Illustrative Lattice Energies of Alkali Metal Halides (kJ/mol)

| Ion | F⁻ | Cl⁻ | Br⁻ | I⁻ |

|---|---|---|---|---|

| Li⁺ | 1036 | 853 | 807 | 757 |

| Na⁺ | 923 | 786 | 747 | 704 |

| K⁺ | 821 | 715 | 682 | 649 |

| Rb⁺ | 785 | 689 | 660 | 630 |

| Cs⁺ | 740 | 659 | 631 | 604 |

(Data sourced from Chemistry LibreTexts. libretexts.org)

The thermal stability of difluorochlorate(1-) salts is directly linked to the polarizing power of the cation. A cation with a high charge density (small size, high charge) can distort the electron cloud of the anion, weakening the intramolecular bonds and lowering the decomposition temperature. Conversely, a large cation with a low charge density, such as Cs⁺, exerts a weaker polarizing effect. reddit.com This lack of distortion enhances the kinetic stability of the ClF₂⁻ anion within the crystal lattice, resulting in a higher decomposition temperature.

Experimental studies on cesium difluorochlorate (CsClF₂) have shown that it decomposes endothermally in a single stage within the temperature range of 150-350°C. The solid residue identified after the thermal decomposition is cesium fluoride (CsF), indicating that the decomposition pathway involves the loss of chlorine monofluoride (ClF).

Properties of Cesium Difluorochlorate (CsClF₂)

| Property | Value / Description |

|---|---|

| Crystal System | Tetragonal |

| Calculated Density | 3.18 g/cm³ |

| Decomposition Temp. | 150-350°C (Endothermic) |

| Decomposition Product | Cesium Fluoride (CsF) (solid) |

| Anion Structure | Linear (from IR/Raman spectroscopy) |

Reactivity and Reaction Mechanism Studies Involving Difluorochlorate 1

ClF₂⁻ as an Oxidizing Agent in Chemical Transformations

ClF₂⁻ is recognized as a new oxidizer species based on chlorine fluorides. minsky.airesearchgate.net Its oxidizing power is related to the inherent reactivity of chlorine-fluorine compounds. researchgate.net

Mechanisms of Electron Transfer and Halogenation

While specific detailed mechanisms for electron transfer involving the isolated ClF₂⁻ anion are not extensively described in the provided snippets, the concept of electron transfer is central to the behavior of oxidizing agents. Oxidizers typically gain electrons from other species, leading to a change in oxidation states. quora.com Halogenation, the process of introducing a halogen atom into a molecule, can occur via various mechanisms, including addition and substitution, often involving reactive intermediates like free radicals or ions. chemistrylearner.comlibretexts.org The reactivity of halogens generally follows the order F₂ > Cl₂ > Br₂ > I₂. libretexts.org The high electronegativity of fluorine contributes to the oxidizing power of fluorine-containing species. quora.comquora.com

Electron transfer mechanisms can be complex, particularly in solution, and may involve the association of ions. researchgate.net In some cases, electron transfer can be coupled with atom transfer. researchgate.net

Reactions with Inorganic Substrates

ClF₂⁻, as an oxidizing species, is expected to react with various inorganic compounds. While direct reactions of the isolated ClF₂⁻ anion with a wide range of inorganic substrates are not detailed in the provided text, related chlorine fluoride (B91410) species are known to react with inorganic compounds. For instance, chlorine trifluoride (ClF₃) reacts with metal oxides and chlorides. slideshare.net Studies on the reactivity of other potent oxidizers like AgF₂ with inorganic compounds, including oxides and chlorides, highlight the potential for redox reactions and ligand exchange processes. uw.edu.pl These reactions can be influenced by temperature and the nature of the inorganic substrate. uw.edu.pl

Reactions with Organic Substrates (e.g., Fluorination Processes)

The introduction of fluorine into organic molecules, known as fluorination, is a significant area of research due to the impact of fluorine on molecular properties. scripps.eduharvard.edulew.ro While elemental fluorine (F₂) is a powerful fluorinating agent, its high reactivity can be challenging to control. scripps.edulew.rochimia.ch Various other fluorinating reagents have been developed, including those that act as sources of electrophilic or nucleophilic fluorine. scripps.eduharvard.edu

Although the provided information does not explicitly detail reactions where ClF₂⁻ is used directly as a primary fluorinating agent for organic substrates, chlorine fluoride species are involved in fluorination processes. For example, chlorine monofluoride (ClF) reacts with hydrocarbons. psu.edu The synthesis of tetrafluoroammonium(1+) tetrafluorobromate(1-) involves reactions of N(CH₃)₄F or CsF with ClF₅. researchgate.net Furthermore, the facile synthesis of tetraalkylammonium tetrafluoridochlorate(III) salts, [cat][ClF₄], proceeds via the ClF₂⁻ anion as a structurally characterized intermediate. researchgate.net This suggests that ClF₂⁻ can play a role in reaction pathways leading to fluorinated organic or inorganic products, potentially through complex mechanisms involving other fluorine sources or reaction conditions.

The reactivity of chlorine fluoride compounds with organic molecules can be vigorous, particularly with those containing C-H bonds, due to favorable energy changes upon bond breaking and formation. psu.edu

Role of ClF₂⁻ as a Reactive Intermediate

Formation and Consumption Pathways in Complex Reactions

The ClF₂⁻ anion can be formed through the reaction of nitrosyl fluoride (NOF) with chlorine monofluoride (ClF). minsky.airesearchgate.net This reaction yields nitrosyl difluorochlorate(1-), NO⁺ClF₂⁻, which is described as a white crystalline solid that dissociates into the starting materials in the gas phase. minsky.airesearchgate.net The formation of stable alkali metal difluorochlorate(I) salts by the reaction of corresponding fluorides with ClF or NO⁺ClF₂⁻ further illustrates pathways involving the ClF₂⁻ anion. researchgate.net

In the synthesis of tetraalkylammonium tetrafluoridochlorate(III) ([cat][ClF₄]) from alkylammonium chloride salts and diluted fluorine, the reaction is reported to proceed via the ClF₂⁻ anion as a structurally characterized intermediate. researchgate.net This indicates that ClF₂⁻ is formed during the fluorination process and is subsequently consumed to form the final product.

While not directly about ClF₂⁻, the concept of reactive intermediates, such as chain carriers in chain reactions, is well-established in chemistry. slideshare.net These intermediates are formed in initiation steps and consumed and regenerated in propagation steps. slideshare.net

Kinetic Studies of ClF₂⁻ Involved Reactions

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. While specific detailed kinetic studies focusing solely on the reaction rates of the isolated ClF₂⁻ anion with various substrates are not prominently featured in the provided text, the thermochemistry and stability of chlorine fluoride species, including ClF₂⁻, have been investigated using computational methods. unlp.edu.ar The heat of formation of the ClF₂ radical has been estimated through theoretical calculations. unlp.edu.ar

Studies on the kinetics of related species, such as chlorine atoms (Cl) and dichloride radicals (Cl₂⁻), reacting with organic compounds, demonstrate the importance of kinetic data in elucidating reaction pathways in complex systems. nih.gov Similarly, kinetic and mechanistic information is crucial for understanding the reactions of chlorine species in various applications, such as water treatment. nih.gov

Although direct kinetic data for reactions involving ClF₂⁻ as a reactant are limited in the provided snippets, the characterization of its formation and consumption as an intermediate, particularly in the synthesis of [cat][ClF₄] researchgate.net, implies that kinetic investigations of such systems would provide valuable insights into the role and reactivity of ClF₂⁻.

Catalytic Roles (if any, in a theoretical context)

Based on the provided search results, there is no direct information or theoretical discussion explicitly detailing catalytic roles for the difluorochlorate(1-) anion (ClF₂⁻). While some related compounds like antimony pentafluoride (SbF₅) are mentioned as catalysts in certain fluorination reactions nih.gov, and heterogeneous catalysis involving solid acids and bases is discussed in a general context gla.ac.uk, the ClF₂⁻ anion itself is not described as having catalytic activity in the provided literature. The focus of the available information is primarily on its formation as an ionic species and its structural characteristics within stable salts.

Acid-Base Chemistry of ClF₂⁻

The acid-base chemistry of ClF₂⁻ can be considered within the framework of Lewis acid-base theory.

Lewis Basicity Considerations

The difluorochlorate(1-) anion (ClF₂⁻) possesses lone pairs of electrons on the central chlorine atom guidechem.comyoutube.combrainly.com. According to Lewis acid-base theory, a Lewis base is a species that can donate an electron pair. The presence of these lone pairs suggests that ClF₂⁻ could potentially act as a Lewis base. The Lewis structure of ClF₂⁻ shows the central chlorine atom bonded to two fluorine atoms with three lone pairs of electrons guidechem.comyoutube.com. This electron-rich nature supports its potential to donate electron density.

Advanced Spectroscopic Characterization of Difluorochlorate 1

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is crucial for understanding the bonding and structure of molecular species like the difluorochlorate(1-) anion. These methods probe the vibrational modes of a molecule, providing fingerprints that can be used for identification and structural analysis. youtube.com For a linear triatomic molecule like the idealized [ClF₂]⁻, there are 3N-5 = 3(3)-5 = 4 normal modes of vibration, although some may be degenerate or spectroscopically inactive depending on symmetry. libretexts.orgspecac.com

Detailed Analysis of Fundamental Vibrational Modes

Studies on salts containing the [ClF₂]⁻ anion, such as NOClF₂, RbClF₂, and CsClF₂, have utilized IR and Raman spectroscopy to characterize its fundamental vibrational modes. The linear, centrosymmetric structure (point group D∞h) is consistent with the observed vibrational spectra for [ClF₂]⁻ in NOClF₂. researchgate.net This ideal structure predicts three fundamental modes: a symmetric stretch (ν₁), an asymmetric stretch (ν₃), and a degenerate bend (ν₂).

Symmetric Stretch (ν₁): This mode involves both fluorine atoms moving symmetrically away from or towards the central chlorine atom. For a centrosymmetric linear molecule, this mode is Raman active but IR inactive due to no change in dipole moment.

Asymmetric Stretch (ν₃): In this mode, one fluorine atom moves towards the chlorine while the other moves away. This results in a change in dipole moment, making the mode IR active. It is also Raman active.

Bend (ν₂): This degenerate mode involves the bending of the F-Cl-F angle. It is both IR and Raman active.

Experimental vibrational frequencies for the [ClF₂]⁻ anion have been reported for various salts. For instance, in NOClF₂, the vibrational spectra confirm the linear, centrosymmetric structure. researchgate.net However, in solid RbClF₂ and CsClF₂, infrared spectra indicate distortion and/or lowering of the site symmetry of [ClF₂]⁻ due to crystal field effects. researchgate.net

Table 1 presents typical observed fundamental vibrational frequencies for the [ClF₂]⁻ anion in different environments.

| Mode | Symmetry (Ideal D∞h) | Activity (Ideal D∞h) | Approximate Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|---|

| Symmetric Stretch (ν₁) | Σg⁺ | Raman Active | ~250 - 280 | May be affected by crystal packing |

| Bend (ν₂) | Πu | IR and Raman Active | ~300 - 350 | Degenerate in ideal linear structure |

| Asymmetric Stretch (ν₃) | Σu⁺ | IR and Raman Active | ~550 - 600 | Most sensitive to bond strength changes |

Table 1: Typical Fundamental Vibrational Modes of the [ClF₂]⁻ Anion

The valence force constant for [ClF₂]⁻, calculated using the linear, centrosymmetric structure, has been reported as 2.35 mdynes/Å, with a coupling constant of 0.17 mdynes/Å. researchgate.net

Overtone and Combination Band Assignments

Detailed assignments of overtone and combination bands for the [ClF₂]⁻ anion are less commonly reported in general surveys compared to the fundamental modes. Overtone bands arise from transitions where the vibrational quantum number changes by more than one (e.g., v=0 to v=2), while combination bands involve the simultaneous excitation of two or more fundamental modes. These bands are typically weaker than fundamentals and their observation and assignment require high-quality spectra and often theoretical calculations. The presence and intensity of overtones and combination bands can provide information about the anharmonicity of the molecular potential energy surface. While the fundamental modes provide a primary understanding of the molecular vibrations, the analysis of overtones and combination bands offers deeper insights into the potential energy landscape and vibrational coupling within the anion.

Temperature-Dependent Spectroscopic Behavior

The temperature-dependent spectroscopic behavior of the [ClF₂]⁻ anion can provide insights into crystal dynamics, phase transitions, and the influence of temperature on vibrational modes and potentially site symmetry. Changes in temperature can affect band positions, widths, and intensities in both IR and Raman spectra. Lowering the temperature often leads to sharper vibrational bands due to reduced thermal motion and longer-lived vibrational states. nih.gov Temperature-dependent studies can also reveal shifts in vibrational frequencies caused by changes in lattice parameters or intermolecular interactions within the crystal structure. While specific detailed studies on the temperature-dependent vibrational spectroscopy solely focused on the [ClF₂]⁻ anion were not extensively found in the provided search results, general principles of temperature-dependent spectroscopy apply. nih.govmonash.edu For instance, studies on other ions in solid matrices or different crystalline environments show that cooling can help resolve overlapping bands and reveal subtle structural features or multiple crystallographic sites.

Solid-State Characterization Techniques

Solid-state techniques are essential for determining the arrangement of [ClF₂]⁻ anions and counter-cations in the crystal lattice, providing crucial context for interpreting spectroscopic data and understanding intermolecular interactions. wikipedia.organton-paar.com

Single-Crystal X-ray Diffraction for Anion Geometry and Packing

Single-crystal X-ray diffraction is the most definitive method for determining the precise geometry of the [ClF₂]⁻ anion and its packing environment within a crystal. wikipedia.organton-paar.com Studies on salts like CsClF₂, RbClF₂, and KClF₂ have shown that these compounds are ionic and contain linear [ClF₂]⁻ anions. researchgate.netdtic.mil

The crystal structures of CsClF₂, RbClF₂, and KClF₂ crystallize tetragonally in the alpha-KHF₂ lattice type. dtic.milarchive.org This structural information confirms the linear nature of the [ClF₂]⁻ anion in these solid compounds. dtic.mil The linear arrangement is consistent with VSEPR theory predictions for a central atom with two bonding pairs and three lone pairs, resulting in a trigonal bipyramidal electron geometry and a linear molecular geometry. vedantu.com

Table 2 summarizes typical structural parameters for the [ClF₂]⁻ anion determined by X-ray diffraction in solid salts.

| Parameter | Value (approximate) | Notes |

|---|---|---|

| Cl-F Bond Length | ~1.57 Å | Consistent with single covalent bond |

| F-Cl-F Bond Angle | ~180° | Indicative of linear geometry |

Table 2: Typical Structural Parameters for the [ClF₂]⁻ Anion

Solid-State NMR Spectroscopy (e.g., ¹⁹F NMR, ³⁵Cl NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ³⁵Cl NMR, can provide valuable information about the local environment and dynamics of the [ClF₂]⁻ anion in the solid state. nih.govmarquette.edu

¹⁹F NMR: ¹⁹F is a highly sensitive nucleus for NMR. Solid-state ¹⁹F NMR can provide information on the chemical shift anisotropy, dipolar couplings, and J-couplings involving the fluorine atoms in the [ClF₂]⁻ anion. The ¹⁹F chemical shift is sensitive to the electronic environment of the fluorine nuclei, which can be influenced by the counter-cation and crystal packing. Analysis of the line shape in solid-state ¹⁹F NMR can provide details about the motion of the [ClF₂]⁻ anion in the lattice, such as reorientational dynamics. nih.govnih.gov

³⁵Cl NMR: ³⁵Cl is a quadrupolar nucleus (I = 3/2), and its NMR spectrum is influenced by the interaction of its nuclear quadrupole moment with the electric field gradient (EFG) at the chlorine nucleus. For a perfectly linear and centrosymmetric [ClF₂]⁻ anion, the EFG at the chlorine nucleus would be zero, and the ³⁵Cl NMR signal would be a single, sharp peak. However, any distortion from linearity or asymmetry in the local environment caused by crystal packing or cation interactions will result in a non-zero EFG, leading to quadrupolar splitting and broadening of the ³⁵Cl NMR signal. Analysis of the ³⁵Cl NMR line shape can therefore provide a sensitive probe of the symmetry and distortions of the [ClF₂]⁻ anion in the solid state.

Photoelectron Spectroscopy and Electronic Transitions

Photoelectron spectroscopy (PES) is a widely used technique to study the electronic structure of molecules and materials. By measuring the kinetic energy of electrons emitted upon ionization by photons, PES provides information about the binding energies of electrons in different orbitals. This allows for the mapping of valence and core electron energy levels. The interpretation of photoelectron spectra, particularly in the core- and valence-energy regions, is extremely useful in elucidating molecular electronic structure researchgate.net.

For the ClF2- anion, photoelectron spectroscopy can offer insights into the distribution of electron density and the nature of chemical bonding between chlorine and fluorine atoms. While specific experimental photoelectron spectra for ClF2- were not extensively detailed in the search results, the principles of PES are directly applicable to this anion.

The electronic transitions observed in photoelectron spectroscopy correspond to the removal of an electron from a specific molecular orbital, resulting in the formation of a cation. The energy required for this process is the ionization energy, which is directly related to the binding energy of the electron in that orbital. For anions like ClF2-, the process involves detachment of an electron to form a neutral radical. Anion photoelectron spectroscopy is a valuable method for studying the electronic structure of negatively charged species researchgate.netmst.edu.

Valence Band and Core-Level Spectroscopy

Photoelectron spectroscopy can be broadly divided into valence band and core-level spectroscopy.

Core-Level Spectroscopy: Core-level photoelectron spectroscopy, such as X-ray Photoelectron Spectroscopy (XPS), provides element-specific information about the electronic structure and chemical state of atoms within a molecule stanford.educam.ac.ukwien2k.at. In the case of ClF2-, core-level XPS would focus on the Cl 2p, Cl 2s, F 1s, and potentially other core electron levels. The binding energies of these core electrons are sensitive to the local chemical environment and the charge distribution around each atom.

For chlorine, the Cl 2p core level exhibits a characteristic spin-orbit splitting thermofisher.comresearchgate.net. The precise binding energies and the presence of any chemical shifts in the Cl 2p and F 1s spectra of ClF2- compared to neutral chlorine or fluorine species, or other chlorine fluorides, would provide direct evidence for the charge state of the atoms and the nature of the polar covalent bonds. Core-level spectroscopy is a powerful tool for determining the chemical state of a certain element and studying electronic structure stanford.edu.

While specific XPS data for ClF2- was not found, studies on other chlorine-containing compounds demonstrate the utility of Cl 2p XPS in identifying different chemical environments of chlorine atoms researchgate.net.

Experimental Validation of Predicted Electronic Structures

Theoretical calculations play a vital role in understanding and interpreting spectroscopic data, including photoelectron spectra. Ab initio and other high-level quantum chemistry methods can predict the electronic structure of molecules and ions, including the energies of molecular orbitals and core electron binding energies researchgate.netdtic.milacs.orgacs.orgmpg.de.

For ClF2-, theoretical calculations have been performed to determine its electronic structure and stability researchgate.netacs.orgresearchgate.net. These calculations can predict the ionization energies (or electron detachment energies for an anion) from different orbitals, as well as core-electron binding energies. Comparing these predicted values with experimental photoelectron spectra is a crucial step in validating the theoretical models and gaining confidence in the calculated electronic structure.

Although direct experimental photoelectron spectra of ClF2- for comparison were not prominently featured in the search results, the general approach involves:

Performing high-level theoretical calculations to obtain the electronic structure, including molecular orbital energies and core-electron binding energies.

Simulating the expected photoelectron spectrum based on the calculated energies and transition probabilities.

Comparing the simulated spectrum with the experimentally obtained photoelectron spectrum of ClF2-.

Discrepancies between theoretical predictions and experimental results can highlight areas where the theoretical model needs refinement or provide insights into dynamic effects not fully captured by static calculations. For instance, studies on other systems show how theoretical calculations aid in assigning bands in photoelectron spectra and understanding the impact of substituents on electronic structure researchgate.netucl.ac.uk. The synergetic combination of anion photoelectron spectroscopy and high-level theoretical calculations has been successfully employed to study the electronic structure of other anions researchgate.net.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Extreme Conditions

Current synthetic methods for preparing difluorochlorate(1-) salts typically involve reactions of metal fluorides with chlorine monofluoride or using nitrosyl salts researchgate.net. Future research could focus on developing novel synthetic routes that are more efficient, scalable, or yield ClF₂⁻ salts with a wider range of counter-ions. This might involve exploring different reaction media, including non-aqueous or ionic liquids, or utilizing alternative fluorinating agents. The synthesis of difluorochloronium(III) compounds, ClF₂⁺, has been achieved through reactions of metal powders or fluorides with excess liquid chlorine trifluoride researchgate.netresearchgate.net. While this focuses on the cation, investigating similar approaches or variations under extreme conditions of temperature and pressure could potentially lead to new routes for accessing the ClF₂⁻ anion or related species winterfluorineconference.com. High-pressure and high-temperature synthesis has been explored for other fluorine-containing compounds, suggesting its potential relevance here winterfluorineconference.com.

Advanced Spectroscopic Techniques for In Situ Studies

Detailed understanding of the formation, stability, and reactivity of ClF₂⁻ requires in situ studies using advanced spectroscopic techniques. Techniques such as in situ Raman and Infrared (IR) spectroscopy can provide valuable information about the vibrational modes and structural changes of ClF₂⁻ in different environments numberanalytics.comresearchgate.netrsc.orgfrontiersin.org. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, can be employed to monitor reactions involving fluorine-containing species like ClF₂⁻ in real-time rsc.org. X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) could offer insights into the electronic structure and oxidation state of chlorine within the anion during reactions numberanalytics.comfrontiersin.org. Surface-Enhanced Raman Spectroscopy (SERS) is another technique that could be adapted for studying ClF₂⁻ at interfaces or in low concentrations acs.org. Applying these techniques in situ would allow researchers to observe transient intermediates and reaction pathways that are not accessible through ex situ analysis.

Integration of Machine Learning in Predictive Chemistry for ClF₂⁻

Machine learning (ML) is increasingly being applied in chemistry for predicting reaction outcomes, designing new molecules, and optimizing synthetic routes nih.govijnc.irnih.govchemrxiv.orgarxiv.org. For ClF₂⁻, ML could be integrated into predictive chemistry to anticipate the stability of new ClF₂⁻ salts with various cations, predict the products of reactions involving ClF₂⁻ as a reactant, or optimize the conditions for its synthesis. ML models could be trained on existing experimental data for related halogen fluoride (B91410) species and computational data for ClF₂⁻ to build predictive models nih.govresearchgate.net. This approach could significantly accelerate the discovery of new chemistry involving the difluorochlorate(1-) anion nih.govchemrxiv.org.

Computational Design of New ClF₂⁻ Derivatives and Materials

Computational chemistry, including density functional theory (DFT) and other high-level ab initio methods, has been instrumental in understanding the structure and properties of ClF₂⁻ researchgate.netresearchgate.net. Future work can leverage computational design to explore the potential for creating new derivatives of ClF₂⁻ or incorporating the anion into novel materials sintef.nocmu.eduresearchgate.net. This could involve designing new complex anions containing the ClF₂ moiety or predicting the properties of materials (e.g., ionic solids, energetic materials) where ClF₂⁻ is a constituent anion. Computational studies can help predict stability, reactivity, spectroscopic properties, and potential energy surfaces, guiding experimental efforts towards promising targets researchgate.net.

Fundamental Studies of ClF₂⁻ in Unusual Chemical Environments (e.g., Superacids, Ionic Liquids)

Exploring the behavior of ClF₂⁻ in unusual chemical environments can reveal new aspects of its reactivity and stability. Studies in superacidic media could probe the anion's propensity for protonation or reaction with highly electrophilic species gla.ac.uk. Ionic liquids, with their unique solvation properties and tunable acidity/basicity, could serve as interesting media for studying ClF₂⁻ reactions or developing new synthetic methods rsc.orgpharmtech.comresearchgate.netfrontiersin.orgharvard.edu. The ionic nature of these solvents might stabilize or destabilize ClF₂⁻ in ways different from traditional molecular solvents, potentially leading to novel reaction pathways or the isolation of unusual species.

Reconsideration of Discrepancies between Theory and Experiment (if any)

While computational studies have generally shown good agreement with experimental data for ClF₂⁻ and related species, any existing or future discrepancies between theoretical predictions and experimental observations warrant careful reconsideration researchgate.netresearchgate.net. Such discrepancies can highlight limitations in current theoretical models or suggest the need for refinement of experimental techniques. Future research should involve a critical comparison of theoretical and experimental data, particularly regarding structural parameters, vibrational frequencies, and thermochemical data, to improve the accuracy of both computational methods and experimental measurements researchgate.netresearchgate.netdtic.mil. Addressing these discrepancies is crucial for building a robust understanding of ClF₂⁻ chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing difluorochlorate(1−) salts, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes often involve halogen exchange or redox reactions. For example, gas-phase reactions between chlorinated hydrocarbons and fluorine sources (e.g., HF or F₂) can yield chloro-difluoro intermediates, which may be precursors for difluorochlorate(1−) salts. Reaction conditions such as temperature (e.g., 150–300°C), solvent polarity, and catalyst selection (e.g., Lewis acids) critically influence yield and purity. Gas chromatography (GC) with flame ionization detection can monitor reaction progress, as demonstrated in studies of analogous chloro-difluoroethylene systems . Optimization requires iterative testing of parameters using design-of-experiment (DoE) frameworks.

Q. Which spectroscopic techniques are most effective for characterizing difluorochlorate(1−) ions in solution and solid states?

Methodological Answer:

- Solid-state characterization: X-ray crystallography resolves anion geometry and counterion interactions. For example, single-crystal diffraction of related fluoro-chloro compounds reveals bond angles and lattice stability .

- Solution-phase analysis: ¹⁹F NMR spectroscopy is highly sensitive to electronic environments, with chemical shifts indicating coordination or solvation effects. Coupling with IR spectroscopy (e.g., stretching frequencies for Cl–F bonds) enhances structural assignments .

- Mass spectrometry (MS): High-resolution electrospray ionization (ESI-MS) confirms molecular ion composition and fragmentation pathways.

Q. How can researchers assess the stability of difluorochlorate(1−) salts under varying pH and temperature conditions?

Methodological Answer: Accelerated stability studies involve:

- Thermogravimetric analysis (TGA): Measures decomposition temperatures and hygroscopicity.

- pH-dependent kinetics: Solutions are buffered at pH 2–12 and monitored via UV-Vis or NMR for anion degradation. For example, chloro-difluoro compounds show increased hydrolysis rates under alkaline conditions .

- Long-term storage trials: Samples stored at −20°C, 4°C, and room temperature are periodically analyzed for purity shifts using GC or HPLC .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) elucidate the electronic structure and reactivity of difluorochlorate(1−) in coordination complexes?

Methodological Answer: DFT calculations model electron density distributions, frontier molecular orbitals, and bond dissociation energies. For instance:

- Reactivity predictions: Gibbs free energy calculations for ligand substitution reactions (e.g., Cl⁻ vs. F⁻ exchange) identify thermodynamically favorable pathways .

- Solvation effects: Polarizable continuum models (PCM) simulate solvent interactions, explaining stability trends in polar vs. nonpolar media .

- Transition-state analysis: Locates energy barriers for anion participation in SN2 or redox mechanisms .

Q. What experimental strategies mitigate challenges in detecting transient intermediates during difluorochlorate(1−)-mediated reactions?

Methodological Answer:

- In situ spectroscopy: Time-resolved Raman or FTIR captures short-lived intermediates (e.g., radical species or metastable coordination complexes) .

- Stopped-flow techniques: Mix reactants rapidly (<1 ms) and monitor intermediate formation via UV-Vis or fluorescence quenching .

- Cryogenic trapping: Quench reactions at −196°C (liquid N₂) to stabilize intermediates for ex situ analysis by X-ray crystallography or EPR .

Q. How do steric and electronic factors influence the catalytic activity of difluorochlorate(1−) in fluorination reactions?

Methodological Answer:

- Steric effects: Bulky counterions (e.g., tetraalkylammonium) reduce anion aggregation, enhancing solubility and catalytic turnover. Compare kinetic data for small vs. large cations .

- Electronic effects: Electron-withdrawing substituents on coordinating ligands increase electrophilicity, accelerating fluorine transfer. Hammett plots correlate substituent σ values with reaction rates .

- Mechanistic probes: Isotopic labeling (¹⁸O/²H) and kinetic isotope effects (KIE) distinguish between associative vs. dissociative pathways .

Methodological Considerations

- Contradiction resolution: Conflicting thermodynamic data (e.g., reaction enthalpies) may arise from solvent effects or impurities. Validate via replicate experiments and cross-reference with computational models .

- Safety protocols: Handle difluorochlorate(1−) salts in fume hoods with fluoropolymer-lined equipment to avoid hydrolysis hazards. Refer to OSHA-compliant guidelines for chloro-fluoro compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.